molecular formula C23H27NO2 B3368297 3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid CAS No. 20811-86-3

3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid

Cat. No.: B3368297
CAS No.: 20811-86-3
M. Wt: 349.5 g/mol
InChI Key: LKUIWRRZERHFOB-UHFFFAOYSA-N
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Description

3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid is a complex organic compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component of the compound . This scaffold can be constructed using enantioselective methods to ensure the correct stereochemistry . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid can be compared to other tropane alkaloids, such as atropine and hyoscyamine These compounds share a similar core structure but differ in their functional groups and biological activities The unique structural features of 3-[3-(8-Methyl-8-azabicyclo[32

Properties

IUPAC Name

3-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-24-20-10-11-21(24)14-19(13-20)17-8-5-9-18(12-17)22(15-23(25)26)16-6-3-2-4-7-16/h2-9,12,19-22H,10-11,13-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUIWRRZERHFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=CC(=CC=C3)C(CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70943056
Record name 3-[3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20811-86-3
Record name 3-alpha-Tropanol, 3,3-diphenylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020811863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70943056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
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3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
Reactant of Route 3
3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
Reactant of Route 4
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3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
Reactant of Route 5
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3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid
Reactant of Route 6
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3-[3-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)phenyl]-3-phenylpropanoic acid

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